molecular formula C7H6N2O B055671 Imidazo[1,2-a]pyridin-2-ol CAS No. 112566-20-8

Imidazo[1,2-a]pyridin-2-ol

Cat. No. B055671
M. Wt: 134.14 g/mol
InChI Key: WTNULKDCIHSVKN-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-ol is a compound that falls under the broader category of imidazo[1,2-a]pyridines, which are of significant interest in organic synthetic chemistry. These compounds have attracted attention due to their interesting properties and the variety of derivatives they can produce.

Synthesis Analysis

  • Synthesis of Derivatives: The synthesis of imidazo[1,2-a]pyridine derivatives involves strategies like carbene transformations or C-H functionalizations. These methods are aimed at maximizing atom economy and enriching functional group diversity of the product, using green reagents and cascade reactions (Yu, Su, & Cao, 2018).

Molecular Structure Analysis

  • Versatile Architecture: The imidazo[1,5-a]pyridine skeleton, closely related to imidazo[1,2-a]pyridin-2-ol, provides a versatile platform for generating stable N-heterocyclic carbenes (Alcarazo et al., 2005).

Chemical Reactions and Properties

  • Properties of Derivatives: Imidazo[1,2-a]pyridines display diverse pharmacological properties, including roles as enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).

Physical Properties Analysis

  • Excited State Intramolecular Proton Transfer: Certain imidazo[1,2-a]pyridines undergo excited state intramolecular proton transfer (ESIPT) and display strong, solid-state emission in the blue-green-yellow region (Stasyuk et al., 2012).

Chemical Properties Analysis

  • One-Pot Synthesis and C-N, C-O, C-S Bonds Formation: The compound can be synthesized through a novel transition-metal-free three-component reaction, facilitating the formation of C-N, C-O, and C-S bonds (Cao et al., 2014).
  • C-H Functionalization: The synthesis and functionalization of imidazo[1,2-a]pyridines often involve mild reaction conditions and the use of inexpensive catalysts, enhancing their potential in pharmaceutical applications (Ravi & Adimurthy, 2017).

Scientific Research Applications

“Imidazo[1,2-a]pyridines” are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

One of the methods for the synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Another method involves the use of radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

  • Medicinal Chemistry : Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They are present in various pharmacologically important molecules . For example, the imidazo[1,2-a]pyridine core structure is present in some established drugs such as alpidem (anxiolytic), zolpidem (hypnotic, to treat insomnia), necopidem, saripidem (sedative and anxiolytic), zolimidine (anti-ulcer, used for treatment peptic ulcer), olprinone (to treat acute heart failure) and minodronic acid (to treat anxiety, heart failure, osteoporosis) .

  • Material Science : This moiety is also useful in material science because of its structural character . It brings widespread applications to material science .

  • Optoelectronic Devices : Imidazo[1,5-a]pyridine derivatives have been reported in different technological applications, such as optoelectronic devices .

  • Sensors : They are also used in sensors .

  • Anti-Cancer Drugs : Imidazo[1,5-a]pyridine derivatives are used in anti-cancer drugs .

  • Emitters for Confocal Microscopy and Imaging : They are used as emitters for confocal microscopy and imaging .

  • Antibacterial and Antiviral Drugs : Imidazole pyrimidine and its derivatives are commonly used as antibacterial and antiviral drugs .

  • Anti-Inflammatory and Antitumor Drugs : They are also used as anti-inflammatory and antitumor drugs .

  • Corrosion Inhibitor : It has heterocyclic groups such as imidazole and pyrimidine and is a potential corrosion inhibitor to protect steel from environmental corrosion .

  • Antifungal and Antibacterial Drugs : Imidazo[1,2-a]pyridines display a wide range of pharmacological activities, such as antifungal and antibacterial .

  • Antipyretic and Analgesic Drugs : They are also used as antipyretic and analgesic drugs .

  • Anti-Ulcer and Anxiolytic Drugs : Imidazo[1,2-a]pyridines are used in the treatment of peptic ulcers and as anxiolytic agents .

Safety And Hazards

Imidazo[1,2-a]pyridin-2-ol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-5-9-4-2-1-3-6(9)8-7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNULKDCIHSVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562897
Record name Imidazo[1,2-a]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-2-ol

CAS RN

112566-20-8
Record name Imidazo[1,2-a]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Pandey, VN Shinde, K Rangan, A Kumar - Tetrahedron, 2020 - Elsevier
A simple and facile method for the synthesis of 3-(arylthio)imidazo[1,2-a]pyridin-2-ols has been developed by a KOH-mediated reaction of 2-aminopyridinium bromides with aryl thiols. …
Number of citations: 3 www.sciencedirect.com
J Panda, BP Raiguru, M Mishra, S Mohapatra… - …, 2022 - Wiley Online Library
This review focuses on providing comprehensive highlights of the recent synthetic pathways of imidazo[1,2‐a]pyridines, assisted through transition metal‐catalyzed reactions, multi‐…
K Bhavya, M Mantipally, S Roy, L Arora, VN Badavath… - Life Sciences, 2022 - Elsevier
Aims Imidazo[1,2-a]pyridine-based analogues have recently gained significant interest because of their wide spectrum of biological activities including anti-cancer potential, however …
Number of citations: 4 www.sciencedirect.com
K Zhang, A El Bouakher, H Levaique… - The Journal of …, 2019 - ACS Publications
A new strategy for the construction of 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone is described. The reaction starts from the coupling between N-tosylhydrazones and 2-chloro-…
Number of citations: 18 pubs.acs.org
P Prasher, M Sharma - Chemical Papers, 2023 - Springer
Zolimidine, branded as ‘Solimidin’ is a gastroprotective drug based on imidazo[1,2-a] pyridine (imidazo[1,2-a]pyridine) nucleus. The limited synthetic protocols of zolimidine include C–S …
Number of citations: 0 link.springer.com
MD Kagho, H Hintersatz, A Ihle, H Zeng… - The Journal of …, 2021 - ACS Publications
The racemic total synthesis of nitrabirine (5) together with its previously undescribed epimer 2-epi nitrabirine (5′) is accomplished via a six-step route based on a biomimetic late-stage …
Number of citations: 2 pubs.acs.org

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